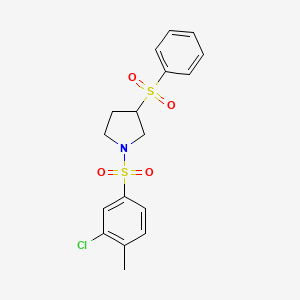

1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

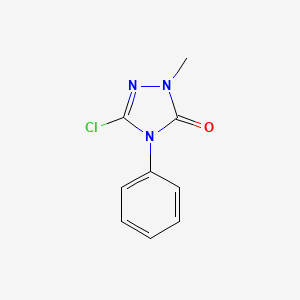

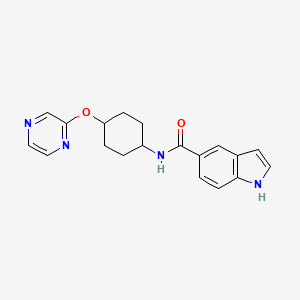

The compound , 1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. It is a chiral compound due to the presence of two stereocenters at the 2R and 3R positions. This compound is not directly mentioned in the provided papers, but its structure is related to the heterocyclic compounds and pyridine derivatives discussed in the papers.

Synthesis Analysis

The synthesis of related pyridine and pyrrolidine derivatives is well-documented in the provided literature. For instance, the synthesis of pyridinecarboxylic acid esters is described, which involves the introduction of various substituents at the 2-position of the pyridine ring . Similarly, the synthesis of pyrrolidine derivatives through a [2 + 3] cycloaddition reaction mediated by singlet oxygen is reported, which yields pyrrolidine derivatives with high stereoselectivity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can engage in various chemical reactions due to its amine functionality. The papers describe the molecular and supramolecular structures of related compounds, such as diorganotin(IV) 2,5-pyridinedicarboxylates, which exhibit different arrangements including polymeric and cyclotrimeric structures . These findings provide insight into how substituents and the core structure can influence the overall molecular architecture.

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine derivatives is highlighted in the literature. For example, the reaction of pyridine-2(1H)-thione with α-halo-reagents leads to the formation of nicotinic acid esters, which can further undergo cyclization to yield various heterocyclic compounds . Additionally, the reactions of vinylpyrroles with dimethyl acetylenedicarboxylate demonstrate the potential for cycloaddition and Michael addition reactions, which are relevant to the functional groups present in the compound of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of ester groups in pyridinecarboxylic acid derivatives influences their solubility and reactivity . The supramolecular structures of diorganotin(IV) 2,5-pyridinedicarboxylates suggest that the compound may also form channels or cavities, which could affect its solid-state properties .

Aplicaciones Científicas De Investigación

Biotechnological Production and Applications

Lactic acid, a compound related to the research interest, is produced commercially by the fermentation of sugars present in biomass. It serves as a precursor for biodegradable polymers and can be transformed into valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters through chemical and biotechnological routes. This demonstrates the potential of biotechnological processes in creating sustainable and valuable derivatives from organic acids (Gao, Ma, & Xu, 2011).

Chemical Modification and Derivatives

The chemical modification of xylan into ethers and esters provides insights into the creation of biopolymers with specific properties. This process involves reactions that could be analogous to modifying the specified pyrrolidinedicarboxylic acid derivative for creating materials with unique properties, potentially useful in drug delivery or as additives in various industries (Petzold-Welcke et al., 2014).

Phthalic Acid Esters' Analysis and Toxicology

Phthalic acid esters, related to ester compounds, have been extensively studied for their occurrence in food and environmental samples, demonstrating the importance of analytical methods for detecting and quantifying such compounds. Understanding the toxicological aspects and human health effects of similar esters could inform safety and environmental impact assessments of new chemical entities (Haji Harunarashid, Lim, & Harunsani, 2017).

Potential for Nematicidal Applications

Research into 1,2-dehydropyrrolizidine ester alkaloids, a class of secondary plant metabolites, reveals their effects on plant-parasitic nematodes, suggesting that plants producing these or similar alkaloids could be utilized in sustainable nematode management. This indicates the potential for the specified compound, if structurally or functionally similar, to be investigated for nematicidal or other bioactive properties (Thoden & Boppré, 2010).

Propiedades

IUPAC Name |

(2R,3R)-3-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSNFIPEDVKTG-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)